N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide
Description
This compound, synthesized via a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron (), is a boronate ester-containing carboxamide. Its structure features a meta-substituted phenyl ring with a methyl group and a cyclohexanecarboxamide moiety. The boronate ester group enables participation in Suzuki-Miyaura reactions (), making it a valuable intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C20H30BNO3 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H30BNO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)12-9-13-17(14)22-18(23)15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11H2,1-5H3,(H,22,23) |
InChI Key |
KXJNIFBAHOPTKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and amidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with molecular targets through its boronic ester and amide groups. These interactions can modulate enzyme activity or binding to specific receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine ():
- Key Difference : Fluoro substituent at position 2 and benzylamine group instead of carboxamide.
- Impact : Increased lipophilicity and altered electronic properties due to fluorine’s electronegativity. The amine group may enhance solubility in acidic conditions.
- N-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanecarboxamide (): Key Difference: Methyl group at position 4 (para to boronate) instead of position 3 (meta).
Carboxamide Moiety Modifications
- N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (): Key Difference: Cyclopropane replaces cyclohexane. Molecular weight: 287.17 (vs. target compound’s ~357.31).
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide ():
- Key Difference : Cyclopentane ring and para-substituted boronate.
- Impact : Smaller ring size (cyclopentane vs. cyclohexane) may reduce conformational flexibility. Molecular weight: 315.22.
Functional Group Replacements
- N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (): Key Difference: Cyanomethyl group attached to the amide nitrogen. Impact: Electron-withdrawing cyano group may accelerate Suzuki-Miyaura reactions. Molecular formula: C₁₆H₂₁BN₂O₃.
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine ():
- Key Difference : Chloro substituent and benzylamine group.
- Impact : Chlorine’s inductive effects may modulate electronic properties, influencing reactivity and solubility.
Comparative Data Table
Biological Activity
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and data analyses.
- Molecular Formula : C₁₃H₁₉BNO₂
- Molecular Weight : 219.09 g/mol
- CAS Number : 1012084-56-8
The compound is primarily noted for its inhibitory effects on specific kinases involved in cellular signaling pathways. Notably, it has been studied for its interaction with:
- GSK-3β (Glycogen Synthase Kinase 3 beta) : A key regulator in various cellular processes including metabolism and cell survival.
- IKK-β (IκB Kinase beta) : Involved in the NF-κB signaling pathway, which regulates immune responses.
- ROCK-1 (Rho-associated protein kinase 1) : Plays a role in cytoskeletal dynamics and cellular contraction.
Inhibitory Activity
A study characterized the inhibitory activity of various compounds against GSK-3β. The compound exhibited competitive inhibition with an IC₅₀ value of approximately 8 nM, indicating high potency .
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| This compound | 8 | GSK-3β |
| Staurosporine | 10 | GSK-3β |
Cytotoxicity Assays
The compound was evaluated for cytotoxic effects using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 92 |
| 10 | 90 |
Anti-inflammatory Effects
In BV-2 microglial cells, the compound demonstrated a significant reduction in nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM. These findings suggest that it may possess anti-inflammatory properties beneficial for treating neuroinflammatory conditions .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Neurodegenerative Diseases : Its ability to inhibit GSK-3β suggests a potential role in treating Alzheimer's disease by promoting neuronal survival.
- Cancer Therapy : The anti-inflammatory properties could be explored for enhancing immune responses against tumors.
Q & A
Basic: What are the key synthetic routes for preparing N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide?
Answer:
The synthesis typically involves two stages:
Formation of the cyclohexanecarboxamide core : React cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid via thionyl chloride treatment) with a substituted aniline derivative. For example, coupling with 2-methyl-3-aminophenylboronic ester precursors under anhydrous conditions (e.g., benzene or THF) yields the carboxamide backbone .
Introduction of the boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via palladium-catalyzed borylation. A meta-selective C–H borylation strategy using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with pinacolborane (HBpin) can functionalize the aryl ring at the desired position .
Key reagents : Cyclohexanecarbonyl chloride, pinacolborane, Pd or Ir catalysts. Critical parameters : Dry solvents, inert atmosphere (N₂/Ar), and controlled reaction temperatures (60–100°C) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the cyclohexanecarboxamide backbone and boronate ester integration. The dioxaborolane proton signals typically appear as singlets (δ 1.2–1.4 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves the spatial arrangement of the boronate ester and methyl substituents .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight and isotopic patterns of the boron-containing moiety .
Advanced: How does the boronate ester influence reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic systems?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling, but its steric bulk can reduce reactivity with electron-rich aryl partners. Contradictions arise in:
- Catalyst Selection : While Pd(PPh₃)₄ is standard, bulky ligands (e.g., SPhos) improve yields for sterically hindered substrates. However, Ir-based systems are superior for meta-borylation but require rigorous exclusion of moisture .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance stability of the boronate ester but may compete in coordination with Pd catalysts, necessitating optimization .
Methodological recommendation : Screen Pd vs. Ir catalysts and vary ligand steric bulk to reconcile conflicting literature data .
Advanced: What computational approaches are used to predict binding interactions of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Models the electronic structure of the boronate ester to predict its stability under physiological conditions. For example, HOMO-LUMO gaps indicate susceptibility to hydrolysis, guiding prodrug design .
- Molecular Docking : Simulates interactions with enzymes like proteases or kinases. The cyclohexane ring’s conformational flexibility is analyzed using AutoDock Vina to identify low-energy binding poses .
- Molecular Dynamics (MD) : Assesses the stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS), highlighting key residues for mutagenesis studies .
Advanced: How do structural analogs of this compound inform SAR studies for kinase inhibition?
Answer:
- Core Modifications : Replacing the cyclohexane ring with cyclopropane (as in analog N-(4-boronophenyl)cyclopropanecarboxamide) reduces steric hindrance, enhancing binding to ATP pockets in kinases like GSK-3β .
- Boronate Ester vs. Carboxylic Acid : The boronate ester improves blood-brain barrier penetration compared to carboxylate analogs, as shown in neuroinflammation models .
- Methyl Substitution : The 2-methyl group on the phenyl ring prevents π-π stacking with hydrophobic residues, altering selectivity between kinase isoforms .
Methodological: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to potential boronate ester toxicity .
- Waste Disposal : Quench residual boronates with ethanol/water mixtures (1:1) before disposal. Collect aqueous waste separately for professional treatment .
- Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and monitor for respiratory irritation .
Methodological: How are crystallographic data for this compound refined, and what software is recommended?
Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms refined using riding models .
- Validation : Check CIF files with PLATON/CHECKCIF for symmetry and displacement errors. Report R1 values < 5% for high-quality structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
